(E)-3-(5-Bromothiophen-2-YL)acrylic acid

Synthetic Methodology Cross‑Coupling Thiophene Functionalization

Select the E-5-bromo isomer CAS 50868-68-3 to eliminate stereochemical uncertainty in your synthesis. This α,β-unsaturated acid provides a bromine handle for Heck, Suzuki, or Stille couplings while preserving the trans-acrylic geometry essential for conjugate additions, styrylchromone/ styrylpyrazole cyclizations, and post-polymerization modification. Verified against SDBS spectral data and supplied with CoA.

Molecular Formula C7H5BrO2S
Molecular Weight 233.08
CAS No. 50868-68-3
Cat. No. B2596599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(5-Bromothiophen-2-YL)acrylic acid
CAS50868-68-3
Molecular FormulaC7H5BrO2S
Molecular Weight233.08
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C=CC(=O)O
InChIInChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
InChIKeyUNAWXLDSXIIUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(5-Bromothiophen-2-YL)acrylic acid (CAS 50868-68-3) | Procurement-Grade Building Block


(E)-3-(5-Bromothiophen-2-yl)acrylic acid (CAS 50868-68-3) is a heteroaromatic α,β-unsaturated carboxylic acid characterized by a 5‑bromothiophene ring conjugated to an acrylic acid moiety via a trans‑configured double bond [1]. This structural motif imparts a well‑defined stereoelectronic profile that distinguishes it from non‑halogenated or differently substituted analogs. The compound is routinely supplied at verified purity levels (e.g., 97% ) and is supported by authoritative spectral data in repositories such as AIST‑SDBS [2], enabling immediate analytical verification and reliable downstream synthetic use.

Why Closely Related Thiophene Acrylic Acids Cannot Replace (E)-3-(5-Bromothiophen-2-YL)acrylic acid in Regioselective or Stereodefined Workflows


In‑class thiophene acrylic acid derivatives are not functionally interchangeable because the specific regiochemistry of the bromine substituent (5‑position) and the rigorously maintained E‑stereochemistry of the exocyclic double bond govern both synthetic utility and physicochemical behavior [1]. While alternative bromination sites (e.g., 2‑, 3‑, or 4‑positions) or the absence of a halogen yield analogs with divergent cross‑coupling reactivity and electronic properties [2], the (E)-5‑bromo isomer uniquely enables predictable Heck, Suzuki, or Stille arylations at the 5‑position while preserving the trans‑acrylic acid geometry essential for subsequent conjugate additions or polymerization [3]. These stereoelectronic constraints mean that substituting a generic “thiophene acrylic acid” in a validated procedure almost invariably leads to altered reaction outcomes, compromised regioselectivity, or the need for extensive re‑optimization.

Quantitative Differentiation of (E)-3-(5-Bromothiophen-2-YL)acrylic acid vs. Regioisomeric and Non‑Halogenated Analogs


Palladium‑Catalyzed Vinylation Yield: 5‑Bromo Derivative Outperforms 4‑Bromo and Dibromo Analogs

In a standardized Pd‑catalyzed vinylation with ethyl acrylate, the 5‑bromothiophene‑2‑acrylic acid derivative was obtained in a moderate yield (reported within the 40–70% range typical for this method), whereas the 4‑bromo analog required more forcing conditions and the 2,5‑dibromo substrate gave complex mixtures with lower selectivity [1]. The 5‑bromo isomer therefore offers a superior balance of reactivity and product homogeneity in Heck‑type vinylations.

Synthetic Methodology Cross‑Coupling Thiophene Functionalization

Commercial Purity Benchmark: 97% Standard Grade with Batch‑Specific Analytical Certificates

Major suppliers (e.g., Bidepharm) offer (E)-3-(5‑bromothiophen‑2‑yl)acrylic acid at a standard purity of 97% . This exceeds the typical 95% purity often quoted for generic “thiophene acrylic acid” mixtures and is accompanied by batch‑specific NMR, HPLC, or GC analytical reports . Such documentation is not universally provided for lower‑purity or unspecified regioisomeric blends.

Quality Control Procurement Specification Analytical Chemistry

Stereochemical Integrity: Exclusive E‑Isomer vs. Z‑Isomer or Mixtures in Non‑Optimized Syntheses

The (E)-configuration is consistently specified in supplier documentation (e.g., IUPAC name (E)-3-(5-bromothiophen‑2‑yl)prop‑2‑enoic acid ) and is inherent to the Heck‑vinylation route [1]. In contrast, alternative syntheses (e.g., Knoevenagel condensation) can yield mixtures of E‑ and Z‑isomers that require separation. The exclusive E‑geometry ensures maximum conjugation and predictable reactivity in subsequent steps.

Stereochemistry Synthetic Purity Conjugation

Validated Application Scenarios for (E)-3-(5-Bromothiophen-2-YL)acrylic acid (CAS 50868‑68‑3)


Synthesis of Functionalized Styrylchromones and Styrylpyrazoles

This compound is a documented precursor for the construction of styrylchromones and styrylpyrazoles, where the bromine atom is first used to install a styryl moiety via Heck coupling, followed by cyclization to the heterocyclic core . The E‑stereochemistry is preserved throughout the sequence, delivering the bioactive scaffold in defined geometry.

Monomer for Conjugated Polymers with Post‑Polymerization Functionalization

The bromine substituent serves as a latent handle for post‑polymerization modification, enabling the introduction of diverse side chains via cross‑coupling after the polymer backbone is formed . The acrylic acid group also participates in polymerization, making this a versatile building block for optoelectronic materials.

Analytical Standard for Method Development (NMR, HPLC, IR)

With well‑characterized spectral data available in the SDBS database (IR, MS, etc.) [1] and supplier‑provided analytical certificates, the compound is an ideal reference material for developing and validating analytical methods targeting brominated thiophene acrylates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-(5-Bromothiophen-2-YL)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.